Faropenem sodium hemipentahydrate
Übersicht
Beschreibung
Faropenem sodium hemipentahydrate is an orally active beta-lactam antibiotic . It belongs to the penem group and is highly resistant to beta-lactamase degradation . It has been used in trials studying the treatment of Tuberculosis, Pulmonary Tuberculosis, and Community Acquired Pneumonia .
Synthesis Analysis
Faropenem can be prepared by several related routes of about seven steps starting with tetrahydrofuran-2-thiocarboxylic acid and a silylated azetidinone .Molecular Structure Analysis
The molecular formula of Faropenem sodium hemipentahydrate is C24H38N2Na2O15S2 . The molecular weight is 704.68 .Chemical Reactions Analysis
Faropenem demonstrates broad-spectrum in vitro antimicrobial activity against many gram-positive and -negative aerobes and anaerobes . It is resistant to hydrolysis by nearly all beta-lactamases, including extended-spectrum beta-lactamases and AmpC beta-lactamases .Physical And Chemical Properties Analysis
Faropenem sodium hemipentahydrate is a white to yellow solid . It has a molecular weight of 704.68 .Wissenschaftliche Forschungsanwendungen
Treatment of Enterobacterales Infections
Faropenem sodium hemipentahydrate has been used in the treatment of infections caused by Enterobacterales . This includes a variety of infections caused by bacteria such as E. coli, Klebsiella pneumoniae, and others .
Study of Antibiotic Resistance
Faropenem sodium hemipentahydrate is also used in research to understand the development of antibiotic resistance . Studies have been conducted to investigate the impact of faropenem and other oral penems on the treatment of Enterobacterales infection and to evaluate evidence for faropenem resistance and cross-resistance to carbapenems .
3. Treatment of Urinary Tract Infections (UTIs) Faropenem sodium hemipentahydrate is used for the treatment of indications including urinary tract infections (UTIs) . However, several studies reported UTI persistence or recurrence after faropenem treatment .
Investigation of Cross-Resistance to Carbapenems
Preliminary in vitro evidence suggested faropenem resistance might foster cross-resistance to carbapenems . This is an important area of research as it helps in understanding how resistance to one class of antibiotics can lead to resistance to other classes.
Broad Spectrum Oral Penem Antibiotic
Faropenem sodium hemipentahydrate is a broad spectrum oral penem antibiotic that is β-lactamase stable . This means it can be used to treat a wide range of bacterial infections and is resistant to degradation by β-lactamase enzymes produced by some bacteria.
6. Antibiotic against Common Respiratory Tract Pathogens Faropenem sodium hemipentahydrate has been launched in Japan for use as an antibiotic against common respiratory tract pathogens . This includes bacteria that cause conditions such as pneumonia and bronchitis.
Chemical Synthesis
Faropenem sodium hemipentahydrate can be prepared by several related routes of about seven steps starting with tetrahydrofuran-2-thiocarboxylic acid and a silylated azetidinone . This makes it a subject of interest in the field of chemical synthesis.
Pharmaceutical Manufacturing
The process of preparing the hemipentahydrate of faropenem salts is detailed in various patents . This highlights its importance in pharmaceutical manufacturing.
Wirkmechanismus
Target of Action
Faropenem sodium hemipentahydrate primarily targets the Penicillin-Binding Proteins (PBPs) . PBPs are a group of proteins that are essential for the synthesis of the cell wall in bacteria. They catalyze the final step in the synthesis of peptidoglycan, a component of the bacterial cell wall .
Mode of Action
Faropenem sodium hemipentahydrate is a beta-lactam antibiotic . It works by binding to the PBPs, thereby inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This results in a weakened cell wall, leading to osmotic instability and ultimately cell death .
Biochemical Pathways
The primary biochemical pathway affected by Faropenem sodium hemipentahydrate is the peptidoglycan biosynthesis pathway . By inhibiting the PBPs, Faropenem disrupts the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This leads to cell lysis and death .
Pharmacokinetics
It is known that the compound is administered orally . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Faropenem sodium hemipentahydrate.
Result of Action
The action of Faropenem sodium hemipentahydrate results in the death of the bacterial cells . By inhibiting the synthesis of the bacterial cell wall, the compound causes the cells to become osmotically unstable, leading to cell lysis and death .
Action Environment
Faropenem sodium hemipentahydrate shows broad antibacterial activity against both aerobic and anaerobic gram-positive and gram-negative bacteria . It is highly stable against various beta-lactamases and binds preferentially to the PBPs . The efficacy and stability of Faropenem sodium hemipentahydrate can be influenced by environmental factors such as the presence of beta-lactamases and the susceptibility of the bacterial strain .
Safety and Hazards
Zukünftige Richtungen
There is limited clinical evidence describing Faropenem for treating infectious diseases . Preclinical and clinical research investment and dedicated community surveillance monitoring is crucial for understanding Faropenem treatment patterns, resistance, and potential cross-resistance to carbapenems .
Eigenschaften
IUPAC Name |
disodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;pentahydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H15NO5S.2Na.5H2O/c2*1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6;;;;;;;/h2*5-7,11,14H,2-4H2,1H3,(H,16,17);;;5*1H2/q;;2*+1;;;;;/p-2/t2*5-,6-,7+,11-;;;;;;;/m11......./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGICMVNWAUWMK-HIXRZVNASA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)[O-])O.CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)[O-])O.O.O.O.O.O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)[C@H]3CCCO3)C(=O)[O-])O.C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)[C@H]3CCCO3)C(=O)[O-])O.O.O.O.O.O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N2Na2O15S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
704.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Faropenem sodium hemipentahydrate | |
CAS RN |
158365-51-6 | |
Record name | Faropenem sodium hemipentahydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158365516 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FAROPENEM SODIUM HEMIPENTAHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N39L5ALZ3M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.